tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate
Description
tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate is a heterocyclic compound featuring a pyrrolo[2,3-d]pyrimidine core substituted with chloro and fluoro groups at positions 4 and 5, respectively. The piperidine ring is functionalized with a tert-butyl carbamate group, a common protective moiety in medicinal chemistry to enhance solubility and metabolic stability.
Properties
Molecular Formula |
C16H20ClFN4O2 |
|---|---|
Molecular Weight |
354.81 g/mol |
IUPAC Name |
tert-butyl 4-(4-chloro-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C16H20ClFN4O2/c1-16(2,3)24-15(23)21-6-4-10(5-7-21)22-8-11(18)12-13(17)19-9-20-14(12)22/h8-10H,4-7H2,1-3H3 |
InChI Key |
HSILQYKOGVHNCE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C3=C2N=CN=C3Cl)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate typically involves multiple steps One common synthetic route starts with the preparation of the pyrrolopyrimidine core, which can be achieved through the cyclization of appropriate precursorsIndustrial production methods often involve optimizing these steps to improve yield and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyrrolopyrimidine ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Chemical Biology: It serves as a tool compound in chemical biology to probe biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as protein kinases. It acts as an inhibitor by binding to the active site of the kinase, thereby blocking its activity. This inhibition can modulate various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Differences in Substituents and Core Modifications
The target compound is compared to analogues with variations in substituents, heterocyclic cores, and synthetic routes (Table 1).
Comparison with Pyrazolo[1,5-a]pyrimidine Analogues
Pyrazolo[1,5-a]pyrimidines share a bicyclic core but differ in nitrogen atom positioning, leading to distinct electronic and steric profiles (Table 2).
Table 2: Pyrazolo[1,5-a]pyrimidine Analogues
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-CF₃ group in 8baa increases lipophilicity compared to the target’s chloro-fluoro motif, while 4-OMe in 8caa enhances solubility .
- Synthetic Routes : Rhodium-catalyzed coupling in pyrazolo[1,5-a]pyrimidines contrasts with nucleophilic substitution strategies common in pyrrolo[2,3-d]pyrimidines .
Melting Points and Solubility
- Melting Points : Pyrazolo[1,5-a]pyrimidines (e.g., 8haa: 130–133°C; 8iaa: 169–171°C ) generally exhibit higher melting points than pyrrolo[2,3-d]pyrimidines (e.g., compound 24: 68–70°C ), likely due to stronger intermolecular π-π stacking.
- Solubility : The tert-butyl carbamate group improves solubility in organic solvents (e.g., DCM, THF), critical for purification via column chromatography .
Biological Activity
tert-Butyl 4-(4-chloro-5-fluoro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential as a kinase inhibitor. The compound's structure includes a pyrrolopyrimidine moiety, which is critical for its biological activity, particularly in targeting protein kinases involved in various cellular processes.
| Property | Value |
|---|---|
| Molecular Formula | C16H20ClFN4O2 |
| Molecular Weight | 354.81 g/mol |
| IUPAC Name | tert-butyl 4-(4-chloro-5-fluoropyrrolo[2,3-d]pyrimidin-7-yl)piperidine-1-carboxylate |
| InChI Key | HSILQYKOGVHNCE-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC(CC1)N2C=C(C3=C2N=CN=C3Cl)F |
The primary mechanism of action for this compound involves its role as an inhibitor of protein kinase B (PKB), also known as Akt. PKB is a crucial regulator of multiple signaling pathways that control cell growth, proliferation, and survival. The compound binds to the active site of PKB, thereby inhibiting its activity and modulating downstream signaling pathways involved in cancer progression and treatment responses.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor activity. In vivo studies have demonstrated that these compounds can inhibit the growth of human tumor xenografts in animal models. Specifically, they have shown strong inhibition of PKB signaling pathways, which are often dysregulated in various cancers such as prostate and breast cancer .
Selectivity and Potency
The selectivity of this compound for PKB over other kinases is notable. For instance, it has been reported to exhibit up to 150-fold selectivity for PKB compared to closely related kinases like PKA. This high selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .
Case Studies
- Inhibition Studies : In a study involving substituted 4-benzyl derivatives, tert-butyl analogs showed significant activity against PKB with IC50 values in the low nanomolar range. These findings highlight the potential of this compound class in developing selective kinase inhibitors for cancer therapy .
- Xenograft Models : In another study, compounds derived from this scaffold were tested in nude mice bearing human tumor xenografts. The results indicated a marked reduction in tumor size at well-tolerated doses, supporting the compound's potential as an effective anticancer agent .
Comparison with Similar Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains an amino group instead of a carboxylic acid | Selective inhibitor of protein kinase B |
| 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine | Lacks the piperidine moiety | Intermediate for synthesizing other derivatives |
| 4-Fluoro-piperidinyl derivatives | Variations in substituents on piperidine | Potentially active against different kinases |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
